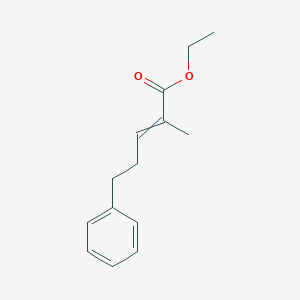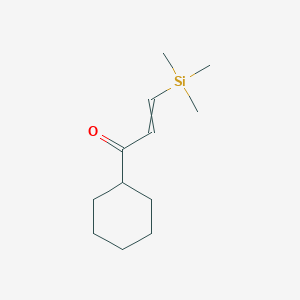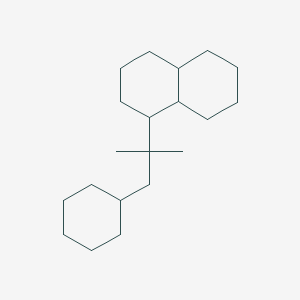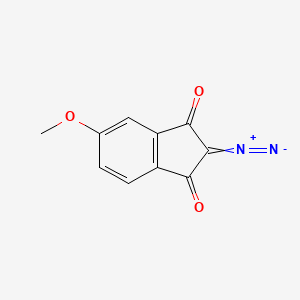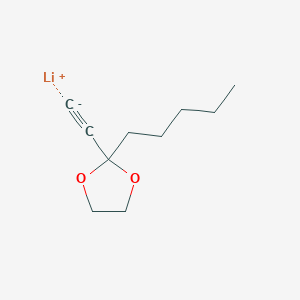
lithium;2-ethynyl-2-pentyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-ethynyl-2-pentyl-1,3-dioxolane is a specialized organic compound that features a lithium ion coordinated with a 2-ethynyl-2-pentyl-1,3-dioxolane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-ethynyl-2-pentyl-1,3-dioxolane typically involves the reaction of 2-ethynyl-2-pentyl-1,3-dioxolane with a lithium reagent. One common method is to use lithium diisopropylamide (LDA) as a base to deprotonate the alkyne, followed by coordination with the dioxolane ligand. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is crucial. Solvent selection and purification steps are also optimized to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2-ethynyl-2-pentyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can be performed using hydride donors, such as lithium aluminum hydride, to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups into the dioxolane ring.
Aplicaciones Científicas De Investigación
Lithium;2-ethynyl-2-pentyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which lithium;2-ethynyl-2-pentyl-1,3-dioxolane exerts its effects involves the coordination of the lithium ion with the dioxolane ligand. This coordination can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or interacting with other molecular structures in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium;2-ethynyl-2-methyl-1,3-dioxolane
- Lithium;2-ethynyl-2-ethyl-1,3-dioxolane
- Lithium;2-ethynyl-2-propyl-1,3-dioxolane
Uniqueness
Lithium;2-ethynyl-2-pentyl-1,3-dioxolane is unique due to its specific pentyl substituent, which can influence its solubility, reactivity, and overall stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications where these properties are critical.
Propiedades
Número CAS |
110258-84-9 |
|---|---|
Fórmula molecular |
C10H15LiO2 |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
lithium;2-ethynyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C10H15O2.Li/c1-3-5-6-7-10(4-2)11-8-9-12-10;/h3,5-9H2,1H3;/q-1;+1 |
Clave InChI |
MHOZNYVYVBLWCT-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCCCC1(OCCO1)C#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





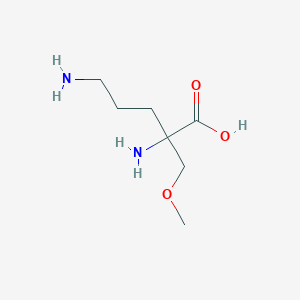
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
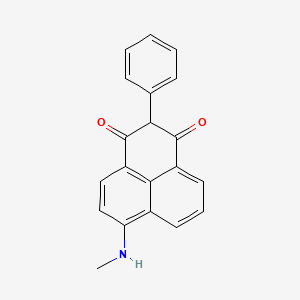
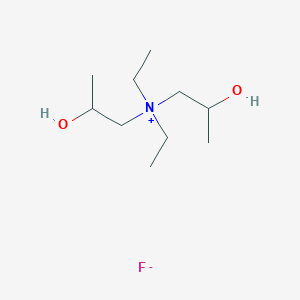

![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
